molecular formula C23H19FN2O2S B12176048 N-(2-fluorobenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide

N-(2-fluorobenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide

Cat. No.: B12176048
M. Wt: 406.5 g/mol
InChI Key: FBGVPKQANOLOLO-UHFFFAOYSA-N
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Description

N-(2-fluorobenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide is a heterocyclic compound characterized by a 5,6-dihydro-1,4-oxathiine core fused with a carboxamide group. The molecule features a 2-fluorobenzyl substituent, a phenyl group at position 3, and a pyridin-2-yl moiety.

Properties

Molecular Formula

C23H19FN2O2S

Molecular Weight

406.5 g/mol

IUPAC Name

N-[(2-fluorophenyl)methyl]-5-phenyl-N-pyridin-2-yl-2,3-dihydro-1,4-oxathiine-6-carboxamide

InChI

InChI=1S/C23H19FN2O2S/c24-19-11-5-4-10-18(19)16-26(20-12-6-7-13-25-20)23(27)21-22(29-15-14-28-21)17-8-2-1-3-9-17/h1-13H,14-16H2

InChI Key

FBGVPKQANOLOLO-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=C(O1)C(=O)N(CC2=CC=CC=C2F)C3=CC=CC=N3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorobenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions. The fluorinated benzyl group can be introduced through nucleophilic substitution reactions using fluorinating agents such as hydrofluoric acid or tetrabutylammonium fluoride .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the Suzuki–Miyaura coupling reaction for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorobenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-fluorobenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The fluorinated benzyl group can enhance binding affinity and specificity, while the pyridinyl and oxathiine groups may contribute to the overall stability and reactivity of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with three key analogs, focusing on substituent effects, physicochemical properties, and biological relevance.

Structural and Physicochemical Properties

A comparative overview is provided in Table 1.

Table 1: Comparative Properties of N-(2-fluorobenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide and Analogs

Compound Name Substituent Dioxide Group Molecular Formula Molecular Weight Density (g/cm³) Boiling Point (°C) pKa Biological Activity
This compound (Target) 2-fluorobenzyl No C₂₃H₁₉FN₂O₂S 414.47* - - - Not reported
N-(3-fluorobenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide 3-fluorobenzyl Yes C₂₃H₁₉FN₂O₄S 438.47* - - - Anti-infection (implied)
N-(3-chlorobenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide 3-chlorobenzyl Yes C₂₃H₁₉ClN₂O₄S 454.93 1.419 652.8 3.36 Not reported
5,6-dihydro-2-methyl-N-phenyl-1,4-oxathiin-3-carboxamide Methyl No C₁₃H₁₅NO₂S 249.33* - - - Fungicide

*Calculated molecular weights based on formula.

Key Observations:

Fluorine’s electronegativity and small size may improve metabolic stability and lipophilicity relative to chlorine . The 3-chlorobenzyl analog () exhibits a higher molecular weight (454.93 vs. 414.47) and density (1.419 g/cm³), attributed to chlorine’s larger atomic mass and polarizability.

Dioxide Group Impact :

  • The 4,4-dioxide modification in and increases oxidation state, enhancing polarity and aqueous solubility. However, this may reduce membrane permeability, affecting bioavailability.

Core Structure Variations :

  • The methyl-substituted analog () lacks aromatic groups at position 3, resulting in a simpler structure with lower molecular weight (249.33) and demonstrated fungicidal activity. This highlights the role of phenyl/heteroaromatic groups in modulating biological activity .

Biological Activity

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Fluorobenzyl group : Enhances lipophilicity and may affect the binding affinity to biological targets.
  • Phenyl group : Provides additional aromatic character, potentially influencing pharmacokinetics.
  • Pyridine moiety : Often associated with various biological activities, including interactions with neurotransmitter systems.
  • Oxathiine ring : A five-membered heterocyclic structure that can exhibit unique reactivity and biological properties.

Molecular Formula

The molecular formula of the compound is C19H18FN3O2SC_{19}H_{18}FN_3O_2S.

Research indicates that compounds similar to N-(2-fluorobenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide often act through multiple mechanisms:

  • Enzyme Inhibition : Many oxathiine derivatives have been studied for their ability to inhibit specific enzymes, which can lead to therapeutic effects in various diseases.
  • Receptor Modulation : The pyridine component suggests potential interactions with neurotransmitter receptors, which could modulate neurological functions.

Case Studies

  • Anticancer Activity :
    • A study explored the anticancer properties of oxathiine derivatives, showing that modifications in the substituents significantly influenced cytotoxicity against various cancer cell lines. The presence of the fluorobenzyl group was associated with enhanced activity against breast cancer cells (MCF-7) and prostate cancer cells (PC-3) .
  • Neuroprotective Effects :
    • Another investigation focused on the neuroprotective effects of related compounds in models of neurodegeneration. It was found that these compounds could mitigate oxidative stress and apoptosis in neuronal cells, suggesting their potential use in treating diseases like Alzheimer's .

Pharmacological Profile

Activity TypeObserved EffectsReference
AnticancerSignificant cytotoxicity against MCF-7 and PC-3
NeuroprotectionReduction in oxidative stress in neuronal models
Enzyme InhibitionPotential inhibition of D-amino acid oxidase (DAO)

Toxicology and Safety

While specific toxicological data for this compound is limited, related oxathiines have been assessed for safety profiles. Common concerns include:

  • Cytotoxicity : While some derivatives show anticancer potential, they may also exhibit toxicity towards healthy cells at higher concentrations.
  • Metabolic Stability : The presence of fluorine often enhances metabolic stability but may also introduce unique metabolic pathways that require further investigation.

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